Cas no 2158-02-3 (Morpholine-4-carboxamide)

Morpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- Morpholine-4-carboxamide
- 4-Morpholinecarboxamide
- 4-Morpholincarboxamid
- carbamyl morpholine
- F3307-0044
- Morpholin-4-carbamid
- morpholine-4-carboxylic acid amide
- N-morpholinecarboxamide
- NS00026910
- CS-0144907
- morpholinamide
- NSC-10542
- morpholine amide
- ZKWFSTHEYLJLEL-UHFFFAOYSA-N
- 2158-02-3
- NSC 10542
- EN300-44832
- AI3-61349
- SCHEMBL78979
- AT-159/40222951
- morpholino amide
- MFCD00085717
- EINECS 218-474-4
- AS-47545
- NSC10542
- morpholineamide
- A925120
- DTXSID10175930
- Z57474300
- AKOS000137387
- F14225
- VU0609701-1
- ALBB-023831
- DB-332448
-
- MDL: MFCD00085717
- インチ: InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
- InChIKey: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCOCC1)N
計算された属性
- せいみつぶんしりょう: 130.07400
- どういたいしつりょう: 130.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 55.6A^2
じっけんとくせい
- 密度みつど: 1.216
- ふってん: 252.7°C at 760 mmHg
- フラッシュポイント: 106.7°C
- 屈折率: 1.504
- PSA: 55.56000
- LogP: 0.03550
Morpholine-4-carboxamide セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
Morpholine-4-carboxamide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Morpholine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-354094-1g |
morpholine-4-carboxamide, |
2158-02-3 | 1g |
¥1564.00 | 2023-09-05 | ||
abcr | AB414352-25 g |
Morpholine-4-carboxamide; . |
2158-02-3 | 25 g |
€807.00 | 2023-07-19 | ||
abcr | AB414352-5 g |
Morpholine-4-carboxamide; . |
2158-02-3 | 5 g |
€297.00 | 2023-07-19 | ||
Enamine | EN300-44832-0.05g |
morpholine-4-carboxamide |
2158-02-3 | 95% | 0.05g |
$19.0 | 2023-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354094-1 g |
morpholine-4-carboxamide, |
2158-02-3 | 1g |
¥1,564.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-354094A-5 g |
morpholine-4-carboxamide, |
2158-02-3 | 5g |
¥4,701.00 | 2023-07-11 | ||
Enamine | EN300-44832-2.5g |
morpholine-4-carboxamide |
2158-02-3 | 95% | 2.5g |
$88.0 | 2023-04-26 | |
Aaron | AR00BVU1-5g |
Morpholine-4-carboxamide |
2158-02-3 | 98% | 5g |
$207.00 | 2025-01-24 | |
abcr | AB414352-1g |
Morpholine-4-carboxamide; . |
2158-02-3 | 1g |
€142.00 | 2025-02-20 | ||
abcr | AB414352-25g |
Morpholine-4-carboxamide; . |
2158-02-3 | 25g |
€807.00 | 2023-09-05 |
Morpholine-4-carboxamide 関連文献
-
Marcus Baumann,Ian R. Baxendale,Steven V. Ley,Nikzad Nikbin,Christopher D. Smith Org. Biomol. Chem. 2008 6 1587
-
Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293
-
Lise Baiget,Andrei S. Batsanov,Philip W. Dyer,Mark A. Fox,Martin J. Hanton,Judith A. K. Howard,Philip K. Lane,Sophia A. Solomon Dalton Trans. 2008 1043
-
Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585
-
Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979
-
6. Synthesis of functionalised cyclic nitrones via regioselective and unusual [3?+?2] cycloadditions of α-nitrosostyrenes with 1,3-diazabuta-1,3-dienes and iminesArun K. Sharma,Sujit N. Mazumdar,Mohinder P. Mahajan J. Chem. Soc. Perkin Trans. 1 1997 3065
-
Andrey S. Smirnov,Ekaterina S. Yandanova,Nadezhda A. Bokach,Galina L. Starova,Vladislav V. Gurzhiy,Margarita S. Avdontceva,Andrey A. Zolotarev,Vadim Yu. Kukushkin New J. Chem. 2015 39 9330
-
Guo-ping Lu,Li-Yan Zeng,Chun Cai Green Chem. 2011 13 998
-
Aleksandra Narczyk,Micha? Pieczykolan,Sebastian Stecko Org. Biomol. Chem. 2018 16 3921
-
Ming Chen,Xinxin Zhao,Chao Yang,Yanpei Wang,Wujiong Xia RSC Adv. 2017 7 12022
Morpholine-4-carboxamideに関する追加情報
Recent Advances in Morpholine-4-carboxamide (CAS: 2158-02-3) Research: A Comprehensive Review
Morpholine-4-carboxamide (CAS: 2158-02-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief synthesizes the latest findings on Morpholine-4-carboxamide, highlighting its molecular mechanisms, therapeutic applications, and future directions.
One of the most notable advancements in this area is the identification of Morpholine-4-carboxamide derivatives as potent inhibitors of protein kinases, which play critical roles in cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of Morpholine-4-carboxamide exhibit high selectivity for PI3K and mTOR kinases, making them promising candidates for cancer therapy. The study utilized molecular docking and in vitro assays to validate the binding affinity and inhibitory effects of these compounds, paving the way for further preclinical evaluations.
In addition to its role in oncology, Morpholine-4-carboxamide has shown potential in addressing antimicrobial resistance. Researchers have synthesized novel derivatives with enhanced activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A recent paper in Bioorganic & Medicinal Chemistry Letters reported that Morpholine-4-carboxamide-based compounds disrupt bacterial cell wall synthesis by targeting essential enzymes, offering a new strategy to combat resistant infections. These findings underscore the compound's adaptability in addressing global health challenges.
Beyond its therapeutic applications, Morpholine-4-carboxamide has also been investigated for its role in chemical biology tools. For instance, a 2022 study in ACS Chemical Biology described the use of Morpholine-4-carboxamide as a versatile linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. This innovative approach has opened new avenues for drug discovery, particularly in diseases where traditional small-molecule inhibitors have proven ineffective.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of Morpholine-4-carboxamide derivatives. Future research should focus on structure-activity relationship (SAR) studies to refine selectivity and reduce off-target effects. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinically viable therapies.
In conclusion, Morpholine-4-carboxamide (CAS: 2158-02-3) continues to be a focal point in chemical biology and pharmaceutical research, with its diverse applications spanning oncology, antimicrobial therapy, and targeted protein degradation. The latest studies highlight its potential as a multifunctional scaffold, but further optimization and clinical validation are needed to fully realize its therapeutic promise.
2158-02-3 (Morpholine-4-carboxamide) 関連製品
- 38952-61-3(N,N-Dimethylmorpholine-4-carboxamide)
- 38952-62-4(Dimorpholinomethanone)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)
- 577985-78-5(methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate)
- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)
- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
